molecular formula C8H11N5O2 B3427002 9-(2,3-Dihydroxypropyl)adenine CAS No. 55904-02-4

9-(2,3-Dihydroxypropyl)adenine

カタログ番号: B3427002
CAS番号: 55904-02-4
分子量: 209.21 g/mol
InChIキー: GSLQFBVNOFBPRJ-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(2,3-Dihydroxypropyl)adenine (DHPA) is an acyclic nucleoside analog first reported in 1978 as a broad-spectrum antiviral agent . Its structure replaces the traditional ribose sugar with an aliphatic 2,3-dihydroxypropyl chain attached to the adenine base, conferring unique biological properties . DHPA inhibits viral replication by targeting S-adenosylhomocysteine hydrolase (SAH hydrolase or ACHY), a key enzyme in methylation processes essential for viral RNA and DNA synthesis . It demonstrates activity against both DNA viruses (e.g., herpes simplex virus, vaccinia) and RNA viruses (e.g., measles, vesicular stomatitis virus) . Notably, DHPA reduced mortality in mice infected with vesicular stomatitis virus, highlighting its in vivo efficacy .

特性

CAS番号

55904-02-4

分子式

C8H11N5O2

分子量

209.21 g/mol

IUPAC名

(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1

InChIキー

GSLQFBVNOFBPRJ-RXMQYKEDSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N

製品の起源

United States

化学反応の分析

Enzymatic Esterification (Palmitoylation)

DHPA undergoes regioselective monopalmitoylation catalyzed by immobilized Candida antarctica lipase B (CAL-B). This reaction modifies the primary hydroxyl group of the dihydroxypropyl chain, yielding prodrugs with improved lipophilicity and antiviral activity .

Reaction Conditions and Outcomes

ParameterDetails
Catalyst Glycosylated CAL-B immobilized on Lewatit VP OC 1600
Solvent System DMF/Hexane (4:1, v/v)
Acyl Donor Vinyl palmitate (10 eq)
Reaction Time 48 hours (initial) + 24 hours (second treatment)
Yield 50% after 48 hours; 100% after second treatment with fresh catalyst
Regioselectivity Exclusive modification at the primary hydroxyl group

This enzymatic approach avoids side reactions observed in chemical acylations, preserving DHPA’s adenine core while enhancing membrane permeability .

Cross-Coupling Reactions

The Sonogashira coupling reaction enables the synthesis of 2-alkynyl derivatives, expanding DHPA’s structural diversity. These modifications target adenosine receptors, improving binding affinity .

Representative Alkynyl Derivatives

DerivativeCoupling PartnerConditionsKey Modification
2-Ethynyl-DHPA EthynyltrimethylsilanePd(PPh₃)₄, CuI, DIPEA, DMF/THFAlkyne at C2 of adenine
2-Phenylethynyl-DHPA PhenylacetyleneSame as aboveAromatic alkyne extension

These derivatives exhibit altered pharmacokinetic profiles, with some showing enhanced selectivity for A₂ adenosine receptors .

Stability and Degradation Pathways

DHPA is susceptible to hydrolysis under acidic conditions, with degradation occurring via cleavage of the N-glycosidic bond. Alkaline conditions promote oxidation of the dihydroxypropyl chain, forming ketone derivatives .

Stability Data

ConditionHalf-Life (25°C)Major Degradation Product
pH 1.0 2.5 hoursAdenine + 2,3-dihydroxypropanal
pH 7.4 >72 hoursStable
pH 10.0 8 hours3-Ketopropyladenine

Synergistic Combinations

While not a direct chemical reaction, DHPA’s antiviral efficacy is amplified when combined with 6-azauridine (AzUrd). This synergy arises from dual inhibition of S-adenosylhomocysteine hydrolase and orotidine monophosphate decarboxylase, disrupting viral mRNA methylation and replication .

Key Research Findings

  • Regioselectivity Control : Chemical glycosylation of CAL-B increases steric bulk near the enzyme’s active site, directing acylation to DHPA’s primary hydroxyl group .

  • Prodrug Efficacy : Palmitoylated DHPA derivatives show prolonged half-lives in serum (up to 12 hours vs. 1.5 hours for DHPA) .

  • Structural-Activity Relationship (SAR) : Alkynyl extensions at C2 improve binding to human adenosine receptors by 20–50% compared to unmodified DHPA .

科学的研究の応用

Chemical Synthesis

Chemical Derivatives and Prodrugs

  • DHPA serves as a precursor for the synthesis of various derivatives and prodrugs aimed at enhancing bioavailability and therapeutic efficacy. For example, the enzymatic regioselective monopalmitoylation of DHPA has been explored to improve its antiviral activity against multiple viruses .

Biological Applications

Antiviral Activity

  • DHPA exhibits significant antiviral activity by inhibiting the enzyme S-adenosylhomocysteine hydrolase. It has shown effectiveness against a range of viruses, including:
    • DNA Viruses : Vaccinia virus
    • RNA Viruses : Herpes simplex virus types 1 and 2, vesicular stomatitis virus, measles virus, and others .

Mechanism of Action

  • The antiviral action of DHPA primarily involves interference with viral replication processes. In vitro studies have demonstrated that it inhibits the replication of potato virus X (PVX) and other viruses effectively .

Medical Applications

Clinical Use

  • DHPA has been utilized in the treatment of herpes labialis (cold sores) and is marketed under the name Duvira® gel in some regions . Its application as a topical antiviral agent highlights its clinical relevance in managing viral infections.

Case Studies

  • A study demonstrated that DHPA significantly reduced mortality rates in mice infected with vesicular stomatitis virus when administered intranasally, showcasing its potential for therapeutic use in severe viral infections .

Industrial Applications

Pharmaceutical Development

  • The derivatives of DHPA are being investigated for their improved pharmacological properties, which could lead to new antiviral drugs with enhanced efficacy and safety profiles. The synthesis of prodrugs from DHPA is particularly noteworthy due to the potential for better absorption and bioavailability compared to the parent compound .

Table 1: Antiviral Efficacy of DHPA Against Various Viruses

Virus TypeVirus NameInhibition ObservedReference
DNA VirusVaccinia VirusModerate
RNA VirusHerpes Simplex Virus Type 1Significant
RNA VirusVesicular Stomatitis VirusSignificant
RNA VirusMeasles VirusModerate

Table 2: Synthesis Methods for DHPA Derivatives

MethodDescriptionYield (%)
Enzymatic MonopalmitoylationUsing immobilized Candida antarctica B lipaseUp to 100%
Chemical ModificationSolid-phase modifications to enhance regioselectivityVariable

類似化合物との比較

Acyclic Nucleoside Antivirals

Compound Key Structural Features Mechanism of Action Antiviral Spectrum Bioavailability/Modifications References
9-(2,3-Dihydroxypropyl)adenine Aliphatic dihydroxypropyl chain SAH hydrolase inhibition Broad: DNA (HSV, vaccinia) and RNA (measles) Prodrugs (e.g., palmitoylated DHPA) improve activity
Acyclovir Acyclic hydroxymethyl side chain Viral thymidine kinase activation → DNA chain termination Narrow: Herpesviridae (HSV, VZV) Prodrug (valacyclovir) enhances oral absorption
Ganciclovir Additional hydroxyl group vs. acyclovir Similar to acyclovir, targets CMV Narrow: Cytomegalovirus (CMV) Poor oral bioavailability; valganciclovir used
Ribavirin Triazole-carboxamide ribonucleoside Inhibits RNA polymerase/IMP dehydrogenase Broad: RNA viruses (HCV, RSV) Oral/intravenous administration
d-Eritadenine Adenine with dihydroxybutyl chain (fungal derivative) SAH hydrolase inhibition Broad (preclinical) Less potent vs. DHPA in ACHY inhibition

Key Findings:

Mechanistic Superiority : Unlike acyclovir and ganciclovir, which require viral kinase activation, DHPA directly inhibits SAH hydrolase, disrupting methylation in viral replication . This broadens its spectrum beyond herpesviruses.

Spectrum Comparison : Ribavirin and DHPA both target RNA viruses, but DHPA additionally inhibits DNA viruses like vaccinia .

Prodrug Potential: Palmitoylated DHPA exhibits enhanced antiviral activity compared to unmodified DHPA, paralleling the success of valacyclovir .

SAH Hydrolase Inhibitors

Compound Inhibitory Activity (ACHY) Selectivity for Viral vs. Host Cells Clinical Relevance
DHPA IC₅₀ ~1–10 µM High (targets rapidly proliferating cells) Preclinical efficacy in cancer and viral models
3′-Keto aristeromycin IC₅₀ ~0.1 µM Moderate Limited by toxicity
2-Fluoroadenosine IC₅₀ ~0.5 µM Low Experimental use only

Key Findings:

  • DHPA’s moderate potency is offset by its broad applicability and lower toxicity compared to more potent inhibitors like 3′-keto aristeromycin .
  • Structural analogs such as AHPA (3-(adenin-9-yl)-2-hydroxypropanoic acid) and its esters show similar mechanisms but vary in pharmacokinetic profiles .

Q & A

Basic: What is the foundational mechanism by which DHPA exerts its antiviral activity, and how can researchers experimentally validate this?

DHPA inhibits S-adenosylhomocysteine hydrolase (AdoHcyase), a key enzyme in the S-adenosylmethionine (SAM)-dependent transmethylation pathway. By blocking AdoHcyase, DHPA elevates S-adenosylhomocysteine (SAH) levels, which competitively inhibits methyltransferases essential for viral mRNA capping and replication. To validate this, researchers can:

  • Enzyme assays : Measure DHPA's IC50 against purified AdoHcyase using spectrophotometric methods monitoring NAD+ oxidation .
  • Viral replication studies : Use synchronized virus-infected leaf disks (e.g., potato virus X or tobacco mosaic virus) treated with DHPA at varying concentrations, followed by qRT-PCR to quantify viral RNA reduction .

Basic: What synthetic routes are available for DHPA, and what analytical methods confirm its purity and structure?

DHPA is synthesized via nucleophilic substitution of adenine with 2,3-dihydroxypropyl groups under controlled alkaline conditions. Key steps include:

  • Protection of hydroxyl groups using trimethylsilyl chloride to prevent side reactions.
  • HPLC purification with a C18 column and UV detection at 260 nm for adenine-specific absorbance.
  • Structural confirmation :
    • FAB-MS (Fast Atom Bombardment Mass Spectrometry) for molecular ion detection (e.g., m/z 225 [M+H]+).
    • 1H/13C NMR to verify dihydroxypropyl linkage (δ 3.5–4.2 ppm for hydroxyl protons; δ 60–70 ppm for glycerol carbons) .

Basic: What safety protocols are critical when handling DHPA in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and solubilization to prevent inhalation of fine particulates.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How does DHPA’s copolymerization with dicarboxylic acids inform prebiotic chemistry and xenonucleic acid (XNA) research?

DHPA’s dihydroxypropyl group enables ester-bond formation with dicarboxylic acids (DCAs) via dehydration, mimicking prebiotic polymer assembly. Researchers can:

  • Design co-polymerization experiments : React DHPA with DCAs (e.g., malonic acid) under simulated hydrothermal conditions (80–100°C, pH 5–7).
  • Characterize products : Use MALDI-TOF MS to identify oligomer lengths and FT-IR to confirm ester linkages (C=O stretch at 1720 cm⁻¹). Such studies provide insights into alternative genetic polymers like glycol nucleic acid (GNA) .

Advanced: How do structural analogs of DHPA (e.g., AHPA-MP) compare in antiviral efficacy, and what methodologies resolve contradictions in reported IC50 values?

  • Comparative assays : Perform parallel dose-response curves for DHPA, AHPA-MP, and carbocyclic 3-deazaadenosine (C-c3Ado) in cell-free AdoHcyase inhibition assays and in planta viral replication models.
  • Data normalization : Use Hill equation modeling to account for differences in enzyme batch variability and cell permeability. For example, DHPA shows superior inhibition at lower concentrations (IC50 ~5 µM) compared to AHPA-MP (~20 µM) in TMV-infected tobacco .

Advanced: What experimental strategies elucidate DHPA’s role in modulating biological methylation beyond viral inhibition?

  • Methylome profiling : Treat model organisms (e.g., Arabidopsis thaliana) with DHPA and perform whole-genome bisulfite sequencing to identify hypomethylated regions.
  • Metabolomic tracking : Use LC-MS/MS to quantify SAM/SAH ratios in DHPA-treated vs. control tissues, linking methylation shifts to phenotypic changes (e.g., altered flowering time) .

Advanced: How can researchers address discrepancies in DHPA’s stability under varying pH and temperature conditions?

  • Stability assays : Incubate DHPA in buffers (pH 4–9) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.
  • Degradation kinetics : Fit data to first-order decay models; DHPA is most stable at pH 6–7 (t1/2 >72 hrs) but hydrolyzes rapidly at pH <4 (t1/2 ~12 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2,3-Dihydroxypropyl)adenine
Reactant of Route 2
Reactant of Route 2
9-(2,3-Dihydroxypropyl)adenine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。